N,N'-4,4'-BIPHENYLDIYLBIS(2-ETHOXYBENZAMIDE)
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Overview
Description
2-ethoxy-N-{4’-[(2-ethoxybenzoyl)amino][1,1’-biphenyl]-4-yl}benzamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{4’-[(2-ethoxybenzoyl)amino][1,1’-biphenyl]-4-yl}benzamide typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of 2-ethoxybenzoic acid, which is then converted into its corresponding acid chloride This intermediate reacts with 4-amino-1,1’-biphenyl to form the amide bond
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{4’-[(2-ethoxybenzoyl)amino][1,1’-biphenyl]-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
2-ethoxy-N-{4’-[(2-ethoxybenzoyl)amino][1,1’-biphenyl]-4-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{4’-[(2-ethoxybenzoyl)amino][1,1’-biphenyl]-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-(2-(((4-ethoxybenzoyl)amino)ac)carbohydrazonoyl)ph 4-methoxybenzoate
- 2-ethoxy-4-(2-(((4-propoxybenzoyl)amino)ac)carbohydrazonoyl)ph 4-methoxybenzoate
- 2-ethoxy-4-(2-(((4-methoxybenzoyl)amino)ac)carbohydrazonoyl)ph 4-chlorobenzoate
Uniqueness
2-ethoxy-N-{4’-[(2-ethoxybenzoyl)amino][1,1’-biphenyl]-4-yl}benzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C30H28N2O4 |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-ethoxy-N-[4-[4-[(2-ethoxybenzoyl)amino]phenyl]phenyl]benzamide |
InChI |
InChI=1S/C30H28N2O4/c1-3-35-27-11-7-5-9-25(27)29(33)31-23-17-13-21(14-18-23)22-15-19-24(20-16-22)32-30(34)26-10-6-8-12-28(26)36-4-2/h5-20H,3-4H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
HBLJUDSKTLCBFK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OCC |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OCC |
Origin of Product |
United States |
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